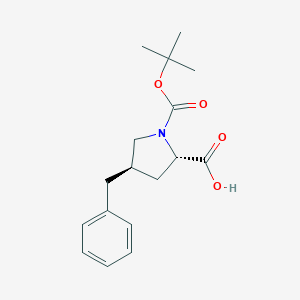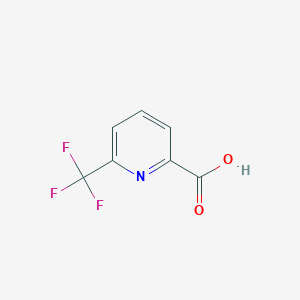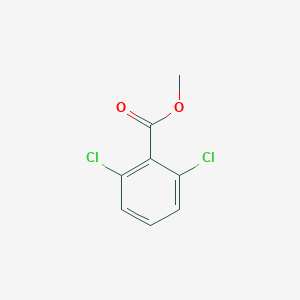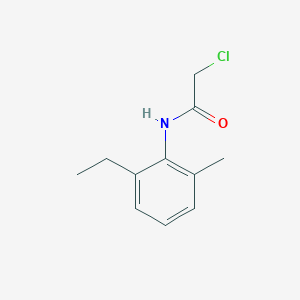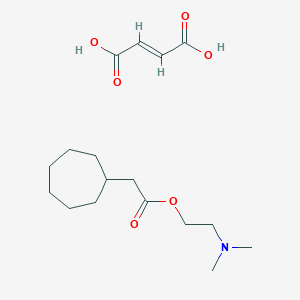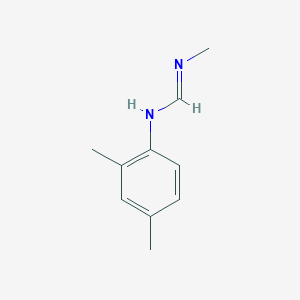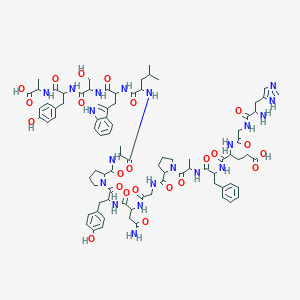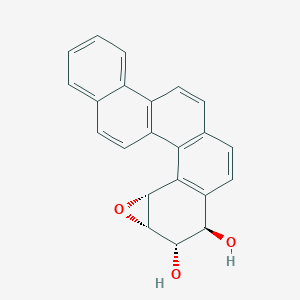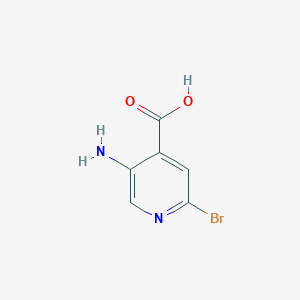![molecular formula C9H12FNO3 B164969 1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) CAS No. 131233-81-3](/img/structure/B164969.png)
1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) is a chemical compound that belongs to the family of phenols and is commonly known as 4-Fluoroamphetamine. It is a psychoactive drug that has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and addiction. However, 4-Fluoroamphetamine has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Fluoroamphetamine involves the stimulation of the release of dopamine, serotonin, and norepinephrine. It acts as a substrate for the monoamine transporters, causing an increase in the extracellular concentration of these neurotransmitters. This results in an increase in the activation of the corresponding receptors, leading to the observed stimulant and entactogenic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Fluoroamphetamine are similar to those of other amphetamines. It has been found to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to cause the release of glucose and fatty acids from adipose tissue, leading to an increase in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoroamphetamine has several advantages and limitations for lab experiments. One advantage is its ability to stimulate the release of neurotransmitters, making it a useful tool for studying the regulation of mood and behavior. However, its potential for abuse and addiction makes it difficult to use in animal studies. Additionally, the lack of a specific receptor target makes it difficult to study the specific mechanisms underlying its effects.
Orientations Futures
There are several future directions for the study of 4-Fluoroamphetamine. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Additionally, further research is needed to understand the specific mechanisms underlying its effects, including its interaction with the monoamine transporters and neurotransmitter receptors. Finally, the development of more specific and selective analogs of 4-Fluoroamphetamine may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4-Fluoroamphetamine involves the reaction of 4-Fluorobenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of 4-Fluoroamphetamine.
Applications De Recherche Scientifique
4-Fluoroamphetamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess both stimulant and entactogenic properties, making it a potential candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 4-Fluoroamphetamine has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Propriétés
Numéro CAS |
131233-81-3 |
|---|---|
Nom du produit |
1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) |
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3/t9-/m0/s1 |
Clé InChI |
DKBXREAGJFVVAP-VIFPVBQESA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=C(C=C1F)O)O)O |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Synonymes |
1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




